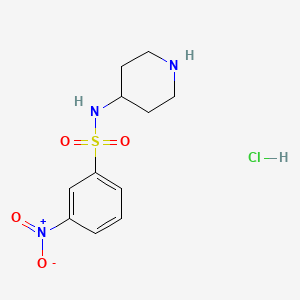

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS: 1233955-34-4) is a sulfonamide derivative featuring a nitro-substituted benzene ring linked to a piperidin-4-yl group via a sulfonamide bond. This compound is commonly utilized as a pharmaceutical intermediate or building block in drug discovery. Its molecular formula is C₁₁H₁₅ClN₃O₄S, with a molecular weight of approximately 320.77 g/mol (calculated from structural analogs) .

Properties

IUPAC Name |

3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYTISXSKIKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative.

Piperidine Substitution: The attachment of a piperidine ring to the sulfonamide group.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry :

- Enzyme Inhibition Studies :

- Drug Development :

- Biological Activity Exploration :

Case Studies and Research Findings

-

Anticancer Activity :

- In a study evaluating the antiproliferative effects against colon cancer cell lines, modifications to the piperidine moiety were found to significantly influence the compound's efficacy . The introduction of electron-withdrawing groups enhanced activity, indicating structure-activity relationships that are critical for drug design.

- Antimicrobial Effects :

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Sulfonamide vs. Benzamide : Replacing the sulfonamide with a benzamide () reduces molecular weight by ~35 g/mol and alters hydrogen-bonding capabilities, which may impact target selectivity .

- Hydrochloride Salt : All analogs are isolated as hydrochloride salts, improving stability and aqueous solubility for pharmaceutical applications .

Biological Activity

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzenesulfonamide moiety with a nitro group at the ortho position. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity: Preliminary studies suggest that compounds containing nitro groups exhibit anticancer potential through mechanisms such as topoisomerase inhibition and DNA alkylation . The presence of the piperidine ring enhances its interaction with biological targets.

- Antimicrobial Properties: Related studies have shown that piperidine derivatives can possess notable antibacterial and antifungal activities. The introduction of electron-withdrawing groups, such as nitro or halogens, can enhance these properties .

The mechanisms of action for this compound may include:

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation: The compound could interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the sulfonamide moiety significantly affect biological activity. For instance:

- Nitro Substitution: The presence of the nitro group at the 3-position on the phenyl ring has been correlated with increased potency against certain cancer cell lines .

- Piperidine Variants: Variations in the piperidine substituents can lead to different levels of activity; for example, longer alkyl chains or additional functional groups can enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the efficacy and potential applications of this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| TASIN Analog | Antiproliferative | 25 nM | |

| Piperidine Derivative | Antibacterial | MIC 3.125 mg/mL | |

| Nitro-containing Compound | Anticancer | Various mechanisms |

These findings highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

Q & A

Q. How can high-throughput screening (HTS) identify synergistic combinations with existing antibiotics?

- Answer :

- Checkerboard assays : Test combinatorial efficacy against resistant bacterial strains (e.g., MRSA) .

- Transcriptomics : RNA-seq to map pathways affected by the compound-antibiotic synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.